HDMAPP (ammonium salt)
Description
HDMAPP (1-Hydroxy-2-methyl-2-buten-4-yl diphosphate, triammonium salt) is a synthetic phosphoantigen and a critical intermediate in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis. Its molecular formula is C₅H₂₁N₃O₈P₂ with an average mass of 313.184 Da and a ChemSpider ID of 9395762 . Structurally, it is defined as triammonium [[(E)-4-hydroxy-3-methyl-but-2-enoxy]-oxido-phosphoryl] phosphate, featuring a pyrophosphate group and a hydroxylated isoprenoid chain .
HDMAPP is biosynthesized from 2-C-methyl-D-erythritol 2,4-cyclophosphate (cMEPP) via the enzyme IspG (GcpE) and serves as a substrate for IspH (LytB), which converts it into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)—key building blocks for all isoprenoids .
Biologically, HDMAPP is the most potent known activator of human Vγ9Vδ2 T cells, a subset of γδ T cells critical for immune responses to pathogens and tumors. It binds to the intracellular B30.2 domain of BTN3A1 with high affinity (0.5 µM), triggering TCR-dependent activation and cytokine production (e.g., TNF-α, IFN-γ) . Its ammonium salt formulation enhances solubility and stability, making it suitable for in vitro and ex vivo applications, such as expanding γδ T cells for immunotherapy .
Structure
3D Structure of Parent
Properties
IUPAC Name |
triazanium;[[(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBALCNFFTVQJJ-JZWSQSCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N3O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Phosphorylation Strategy
The synthesis begins with the preparation of the core alcohol, 1-hydroxy-2-methyl-2-buten-4-ol. Phosphorylation is achieved using reagents such as phosphoric acid derivatives (e.g., POCl₃ or PCl₅) in anhydrous conditions. The first phosphorylation step yields the monophosphate intermediate, which is subsequently treated with a pyrophosphorylating agent to install the second phosphate group.
Critical parameters include:
- Temperature control : Reactions are typically conducted at 0–5°C to prevent side reactions.
- Protecting groups : Transient protection of the hydroxyl group ensures regioselective phosphorylation.
- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reagent solubility.
Ammonium Salt Formation
Following pyrophosphate synthesis, the free acid form of HDMAPP is neutralized with ammonium hydroxide to yield the ammonium salt. This step is crucial for enhancing solubility and stability. The reaction is monitored via pH titration, with the final product precipitated by cooling and isolated via centrifugation.
Representative reaction scheme :
$$
\text{HDMAPP (acid form)} + \text{NH}4\text{OH} \rightarrow \text{HDMAPP ammonium salt} + \text{H}2\text{O}
$$
Enzymatic Production via the MEP Pathway
Biological Context
HDMAPP is a native intermediate in the methylerythritol phosphate (MEP) pathway, synthesized by the enzyme IspG (GcpE) from 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). While enzymatic production is less common industrially, it offers advantages in stereochemical fidelity.
In Vitro Enzymatic Synthesis
Recombinant IspG expressed in E. coli can catalyze the conversion of MEcPP to HDMAPP in the presence of reducing equivalents (e.g., NADPH). The reaction mixture typically includes:
- MEcPP substrate : 1–5 mM
- IspG enzyme : 0.1–0.5 mg/mL
- Cofactors : 2 mM NADPH, 5 mM MgCl₂
Reaction progress is monitored via LC-MS, with HDMAPP purified using anion-exchange chromatography.
Analytical Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is the gold standard for purity analysis. Typical conditions:
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) and mass spectrometry (ESI-MS) validate the structure:
- ¹H NMR (D₂O) : δ 5.45 (m, 1H, CH=CH), 4.20 (m, 1H, CH-OH), 1.65 (s, 3H, CH₃).
- ³¹P NMR : δ -5.2 (d, J = 20 Hz, α-P), -10.8 (d, J = 20 Hz, β-P).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chemical Synthesis | 60–75 | ≥95 | High | Moderate |
| Enzymatic Production | 30–50 | 80–90 | Low | High |
Chemical synthesis dominates industrial production due to superior scalability, whereas enzymatic methods remain confined to research settings.
Chemical Reactions Analysis
Types of Reactions
HDMAPP undergoes various chemical reactions, including:
Oxidation: HDMAPP can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert HDMAPP into other related compounds.
Substitution: HDMAPP can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of HDMAPP, which have different biological and chemical properties .
Scientific Research Applications
Immunology
HDMAPP is extensively used in immunological studies due to its ability to activate gamma delta T lymphocytes. Its applications include:
- Immunotherapy : Investigating its potential to enhance immune responses against cancers and infections.
- Vaccine Development : Exploring its role in developing vaccines that stimulate robust immune reactions.
Microbiology
In microbiological research, HDMAPP is utilized to study:
- Microbial Metabolism : Understanding the microbial dioxyxylulose-phosphate pathway, which is analogous to the isopentenyl pyrophosphate pathway in mammals.
Medicine
The compound shows promise in medical applications, including:
- Therapeutic Strategies : Enhancing immune responses in patients with weakened immune systems or those undergoing cancer treatments.
- In Vivo Studies : Demonstrating increased circulation of gamma delta T cells in animal models, indicating potential for therapeutic use.
Case Studies and Research Findings
-
Immunological Activation
- A study demonstrated that HDMAPP significantly enhances the activation and proliferation of Vγ9Vδ2 T cells, leading to increased production of pro-inflammatory cytokines such as TNF-α .
- Therapeutic Applications
- Microbial Pathway Investigation
Mechanism of Action
HDMAPP exerts its effects by binding to the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes with high affinity. This binding induces the expansion of human memory Vγ9Vδ2 T cells. The compound is protease-resistant and phosphatase-sensitive, which makes it stable and effective in its biological functions .
Comparison with Similar Compounds
Research Implications and Limitations
Advantages of HDMAPP
- High Potency: Ideal for ex vivo γδ T-cell expansion (e.g., 48/48 donors responded in one study) .
- Microbial Relevance: Critical for studying host-pathogen interactions, as seen in Listeria monocytogenes clearance models .
Limitations
- Instability : Requires careful storage and handling.
- Dose Sensitivity : Overstimulation can lead to cell cycle arrest when combined with HDAC inhibitors .
Biological Activity
HDMAPP (ammonium salt), formally known as (E)-5-hydroxy-4-methylpent-3-enyl pyrophosphate, is a bioactive compound recognized for its significant role in immunology, particularly in the activation of gamma delta T lymphocytes. This article explores the biological activity of HDMAPP, focusing on its mechanisms, effects on immune responses, and potential therapeutic applications.
- Chemical Formula : CHNOP
- Molecular Weight : Approximately 311.2 g/mol
- CAS Number : 443892-56-6
HDMAPP functions primarily as a phosphoantigen that binds to the T cell receptor on Vγ9Vδ2 T lymphocytes with high affinity. This interaction triggers a cascade of signaling events leading to the synthesis of tumor necrosis factor-alpha (TNF-α), a critical cytokine in immune responses. The compound exhibits an IC50 value of approximately 0.91 nM for TNF-α synthesis, indicating its potency in modulating immune functions .
Key Mechanisms:
- Binding Affinity : HDMAPP binds to T cell receptors with an EC50 value of 0.39 nM, facilitating robust immune responses .
- Cytokine Production : It significantly enhances the production of pro-inflammatory cytokines such as TNF-α, which are vital for effective immune responses .
- T Cell Activation : HDMAPP promotes the proliferation and activation of gamma delta T lymphocytes, essential for combating infections and tumors.
Biological Activity
The primary biological activity of HDMAPP includes:
- Stimulation of Gamma Delta T Lymphocytes :
-
Cytokine Induction :
- Promotes TNF-α synthesis, crucial for inflammatory responses.
- Exhibits potential applications in immunotherapy and vaccine development due to its ability to enhance immune responses against pathogens and tumors.
Research Findings
Several studies have investigated the biological activity of HDMAPP:
Case Study 1: Immunological Response Enhancement
A study conducted on cynomolgus monkeys revealed that administration of HDMAPP resulted in a significant increase in circulating gamma delta T cells and elevated levels of TNF-α post-treatment. This suggests that HDMAPP can be effectively utilized to boost immune responses in therapeutic settings.
Case Study 2: Cancer Immunotherapy
In vitro experiments demonstrated that HDMAPP enhances the cytotoxic activity of gamma delta T lymphocytes against tumor cells. The compound's ability to stimulate TNF-α production correlates with increased tumor cell apoptosis, indicating its potential as an adjunct therapy in cancer treatment.
Applications
HDMAPP has several notable applications:
- Immunotherapy : Its capacity to activate gamma delta T lymphocytes positions it as a promising candidate for immunotherapeutic strategies aimed at enhancing anti-tumor immunity.
- Vaccine Development : By promoting robust immune responses, HDMAPP may serve as an adjuvant in vaccine formulations, improving efficacy against various pathogens.
Q & A
Q. What is the biosynthetic origin of HDMAPP in the non-mevalonate pathway, and how can researchers experimentally validate its enzymatic production?
HDMAPP (1-Hydroxy-2-methyl-2-buten-4-yl 4-diphosphate) is synthesized from 2-C-Methyl-D-erythritol 2,4-cyclophosphate (cMEPP) via the enzyme IspG (GcpE). To validate its enzymatic production, researchers can:
Q. What experimental approaches are used to evaluate HDMAPP's immunostimulatory effects on γδ T-cells?
HDMAPP is a potent activator of Vγ9Vδ2 T-cells. Key methodologies include:
Q. How does the ammonium salt formulation of HDMAPP influence its solubility and stability in experimental buffers?
The tris-ammonium salt form enhances aqueous solubility, critical for in vitro studies. Stability can be assessed via:
- pH-controlled stability assays (ammonium salts buffer acidic conditions, reducing hydrolysis).
- Long-term storage studies at varying temperatures (-20°C vs. 4°C) with periodic HPLC validation to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the stability of HDMAPP versus its synthetic analogs (e.g., (E)-C-HDMAPP)?
(E)-C-HDMAPP contains a pyrophosphonate group, which resists enzymatic hydrolysis compared to HDMAPP's pyrophosphate. To address discrepancies:
- Perform enzymatic hydrolysis assays with purified phosphatases (e.g., alkaline phosphatase) to compare degradation rates.
- Use NMR spectroscopy to analyze structural differences impacting stability.
- Validate bioactivity in parallel T-cell activation assays to confirm functional equivalence despite stability variations .
Q. What methodological considerations are critical for optimizing HDMAPP-induced cytokine polarization in immune cell cultures?
HDMAPP's efficacy depends on co-stimulatory cytokines and culture conditions:
- Use RPMI-1640 medium supplemented with IL-1β, TGF-β, and IL-23 to polarize γδ T-cells toward IL-17/IL-22 production.
- Monitor ammonium ion concentration to avoid cytotoxicity (e.g., via ion chromatography ).
- Include negative controls (e.g., untreated cells) and isotype controls for flow cytometry to reduce background noise .
Q. How can researchers ensure reproducibility in HDMAPP-mediated T-cell activation studies amid variability in pH and instrument calibration?
Common pitfalls include pH drift and instrument errors. Mitigation strategies:
- Calibrate pH meters daily using fresh pH 4.0 and 7.0 buffers , and store probes in pH 4.0 solution to prevent drying.
- Validate ammonium salt solubility using dynamic light scattering (DLS) to detect aggregation.
- Follow AMAP guidelines for data quality: replicate sampling at impact stations, clean probes before use, and document calibration steps .
Q. What advanced techniques are recommended for tracing HDMAPP's metabolic fate in complex biological systems?
To map its incorporation into isoprenoid pathways:
- Use stable isotope-labeled HDMAPP (e.g., ¹³C-labeled) with GC-MS or LC-HRMS to track downstream metabolites.
- Combine CRISPR/Cas9 knockout models (e.g., IspH-deficient cells) to study HDMAPP accumulation and feedback regulation.
- Apply single-cell RNA sequencing to correlate metabolic activity with T-cell functional states .
Methodological Best Practices
- Data Management : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, using tools like Metadata Hubs to ensure traceability .
- Statistical Rigor : Predefine analysis endpoints in a Statistical Analysis Plan (SAP) and use ADaM guidelines for clinical data derivation to ensure transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
